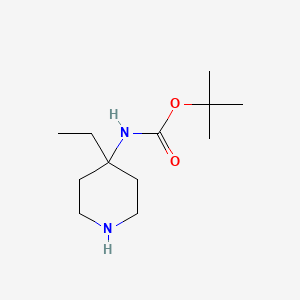tert-Butyl (4-ethylpiperidin-4-yl)carbamate
CAS No.: 440101-15-5
Cat. No.: VC5167549
Molecular Formula: C12H24N2O2
Molecular Weight: 228.336
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 440101-15-5 |
|---|---|
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.336 |
| IUPAC Name | tert-butyl N-(4-ethylpiperidin-4-yl)carbamate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-5-12(6-8-13-9-7-12)14-10(15)16-11(2,3)4/h13H,5-9H2,1-4H3,(H,14,15) |
| Standard InChI Key | FYMDORPYGXGRNV-UHFFFAOYSA-N |
| SMILES | CCC1(CCNCC1)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Properties
tert-Butyl (4-ethylpiperidin-4-yl)carbamate belongs to the carbamate class of organic compounds, characterized by the presence of a carbonyl group linked to an amine through an oxygen atom. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. The compound’s structure combines a six-membered piperidine ring with a 4-ethyl substituent and a tert-butyl carbamate group, which introduces steric hindrance and influences its reactivity .
| Property | Value (Inferred from Analogues) | Source Compound Reference |
|---|---|---|
| Density | 1.0–1.1 g/cm³ | |
| Boiling Point | 290–310°C at 760 mmHg | |
| Melting Point | Not reported | – |
| Solubility | Low in water; soluble in DMSO |
The ethyl group at the piperidine 4-position increases hydrophobicity compared to methyl-substituted analogues, potentially enhancing blood-brain barrier permeability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
-
Preparation of 4-ethylpiperidine: Ethylation of piperidine using ethyl bromide or via reductive amination of 4-piperidone.
-
Carbamate Formation: Reaction of 4-ethylpiperidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions.
Reaction Scheme:
Yield optimization (70–85%) requires strict temperature control (0–25°C) and exclusion of moisture.
Industrial Manufacturing
Industrial processes employ continuous-flow reactors to enhance scalability and purity. Key steps include:
-
Automated reagent dosing to maintain stoichiometric precision.
-
In-line purification using centrifugal partition chromatography to achieve >99% purity.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s primary application lies in synthesizing enantiomerically pure drugs:
-
Antidepressants: Sertraline analogues.
-
Anticancer Agents: Piperidine-based kinase inhibitors.
Specialty Chemical Production
Used to synthesize ionic liquids for battery electrolytes, leveraging its thermal stability (>300°C) .
Comparative Analysis with Analogues
| Compound | Structural Difference | Key Application |
|---|---|---|
| tert-Butyl (4-methylpiperidin-4-yl)carbamate | Methyl vs. ethyl substituent | Lower lipophilicity |
| tert-Butyl (1-benzylpiperidin-4-yl)carbamate | Benzyl vs. ethyl group | Enhanced receptor affinity |
| (R)-tert-Butyl methyl(piperidin-3-yl)carbamate | Chiral center at 3-position | Stereoselective synthesis |
The ethyl group in tert-butyl (4-ethylpiperidin-4-yl)carbamate balances steric bulk and lipophilicity, optimizing blood-brain barrier penetration compared to methyl or benzyl analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume